

# Application Note & Protocol: VU6015929 HCl

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## Compound of Interest

Compound Name: VU6015929 HCl

Cat. No.: B1193823

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Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor

## Abstract & Introduction

**VU6015929 HCl** (also identified in primary literature as compound 7e) is a highly potent, selective, and orally bioavailable inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1/2). Unlike classical Receptor Tyrosine Kinases (RTKs) activated by soluble growth factors, DDRs are activated by fibrillar collagens (Type I-III, V) and basement membrane collagen (Type IV).

Dysregulated DDR1 signaling is a critical driver in fibrotic diseases (e.g., idiopathic pulmonary fibrosis, kidney fibrosis) and cancer progression (promoting metastasis and chemotherapy resistance). VU6015929 serves as a vital chemical probe to dissect these pathways, offering superior pharmacokinetics (PK) and kinome selectivity compared to earlier generation inhibitors like imatinib or dasatinib, which have broad off-target effects.

Key Mechanistic Features:

- Target: DDR1 ( $IC_{50} \approx 4.7$  nM) and DDR2 ( $IC_{50} \approx 7.4$  nM).
- Mechanism: ATP-competitive inhibition of the intracellular kinase domain, blocking collagen-induced autophosphorylation.

- Downstream Effect: Reduces collagen IV production and ECM remodeling; inhibits pro-fibrotic and pro-metastatic signaling.

## Chemical Properties & Formulation

Handling the HCl Salt: VU6015929 is often supplied as a hydrochloride (HCl) salt to improve aqueous solubility compared to the free base. However, for biological assays, correct solubilization is critical to prevent precipitation.

Property	Specification
Chemical Name	VU6015929 (Compound 7e)
Molecular Weight	Refer to specific batch CoA (Salt form MW > Free Base MW)
Solubility (In Vitro)	Soluble in DMSO (up to 10-20 mM). Avoid storing in aqueous buffers >24h.
Storage	Powder: -20°C (desiccated). DMSO Stock: -80°C (aliquoted, avoid freeze-thaw).

## Formulation Protocols

### A. In Vitro Stock Solution (10 mM)

- Calculate mass required:
  - Note: Ensure you use the MW of the HCl salt, not the free base.
- Dissolve powder in 100% anhydrous DMSO. Vortex until clear.
- Aliquot into light-protective tubes (e.g., amber tubes) and store at -80°C.

B. In Vivo Dosing Vehicle (IV/PO) Validated for Rodent PK studies (Jeffries et al., ACS Med Chem Lett 2019).

- Composition: 10% Ethanol / 40% PEG400 / 50% Saline.[\[1\]](#)

- Preparation Protocol:
  - Dissolve **VU6015929 HCl** in Ethanol (10% of final volume). Vortex/sonicate until dissolved.
  - Add PEG400 (40% of final volume). Vortex.
  - Slowly add Sterile Saline (0.9% NaCl) (50% of final volume) while vortexing.
  - Check pH: If the HCl salt causes high acidity, adjust to pH ~5–6 with dilute NaOH to prevent injection site irritation, but monitor for precipitation.

## In Vitro Experimental Protocol

Assay: Inhibition of Collagen-Induced DDR1 Autophosphorylation Objective: Quantify the potency of VU6015929 in blocking DDR1 activation in a cellular context.

Materials:

- Cells: HEK293 cells (stably expressing full-length human DDR1) or Pan02 cells.
- Ligand: Rat tail Collagen Type I (acetic acid solubilized).
- Reagents: Lysis buffer (RIPA + Phosphatase Inhibitors), Anti-pTyr antibody (e.g., 4G10) or specific Anti-pDDR1 (Tyr792).

Workflow Diagram:



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Figure 1: Step-by-step workflow for determining DDR1 inhibitory potency in cell-based assays.

Detailed Steps:

- Seeding: Plate cells in 6-well plates. Allow to reach ~80% confluency.
- Starvation: Wash cells with PBS and replace media with serum-free DMEM. Incubate overnight (16h). Why? Serum contains growth factors that activate other RTKs, confounding pTyr signals.
- Compound Preparation: Dilute 10 mM DMSO stock into serum-free media to 10x desired final concentrations (e.g., range: 0.1 nM to 1000 nM).
- Pre-incubation: Add diluted VU6015929 to cells. Incubate for 60 minutes at 37°C.
- Stimulation: Add Collagen Type I (final conc. 10–50 µg/mL).
  - Critical Note: DDR1 activation kinetics are slow. Unlike EGFR (minutes), DDR1 phosphorylation peaks between 2 to 18 hours. For maximal signal, incubate for 18–24 hours.
- Lysis: Wash with ice-cold PBS containing 1 mM Sodium Orthovanadate (phosphatase inhibitor). Lyse in RIPA buffer.
- Analysis: Perform Western Blot. Normalize pDDR1 (Tyr792 or Tyr513) signal to Total DDR1.

## In Vivo Experimental Protocol

Study Type: Pharmacokinetics & Efficacy (Mouse/Rat)[1][2]

### A. Dosing Guidelines

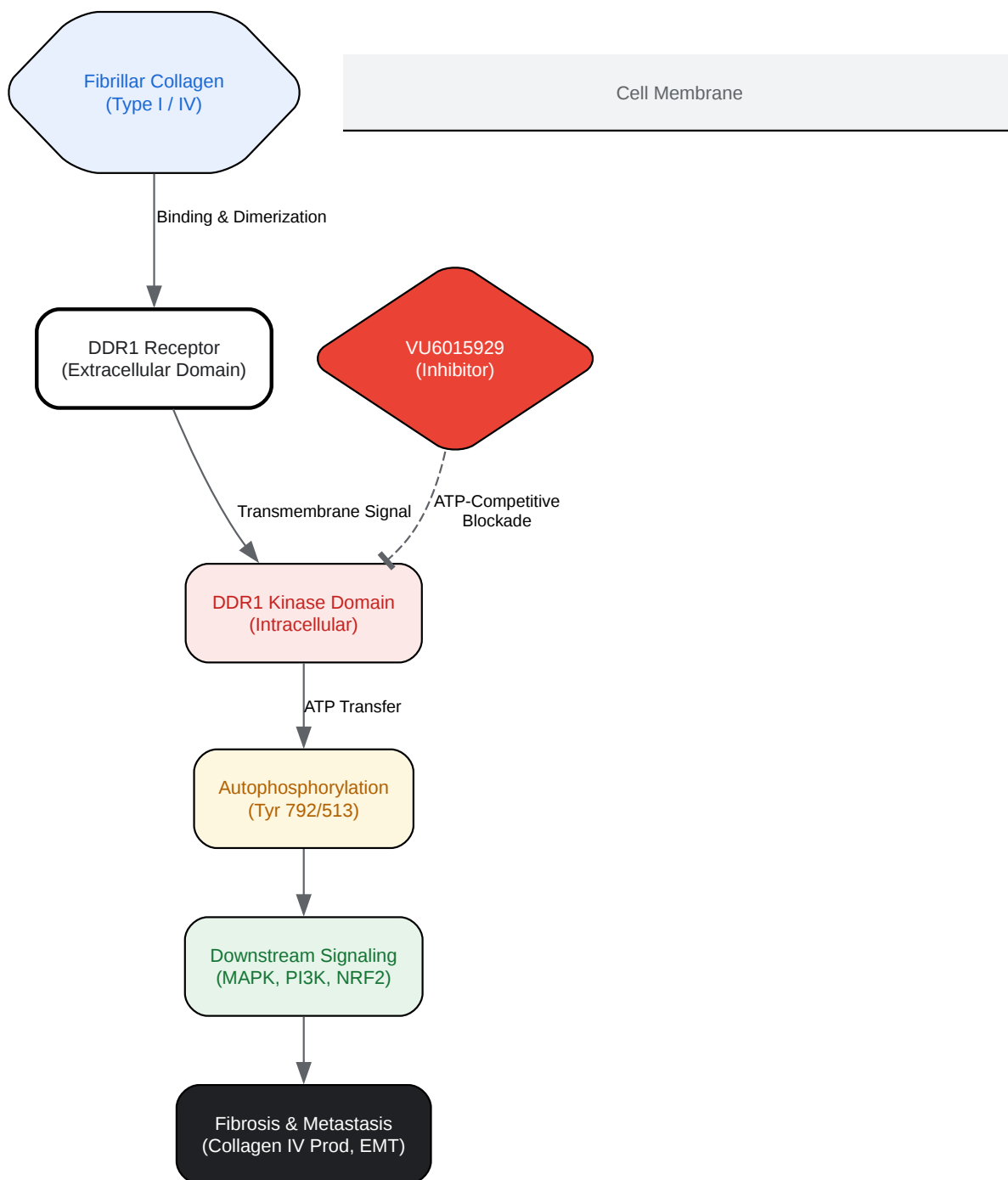
- Route: Oral Gavage (PO) or Intravenous (IV).
- Effective Dose Range:
  - PK Study: 3 mg/kg (PO), 0.5 mg/kg (IV).[1]
  - Efficacy (Fibrosis/Cancer): 10 – 25 mg/kg (PO), Daily or 3x/week.
- Volume: 5 mL/kg (Rat), 10 mL/kg (Mouse).

### B. Sample Collection (PK)

- Timepoints: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.
- Processing: Collect blood into K2-EDTA tubes. Centrifuge at 3000xg for 10 min. Harvest plasma.
- Bioanalysis: LC-MS/MS detection.
  - Target PK Profile: VU6015929 exhibits moderate clearance (Rat CL<sub>hep</sub> ~43 mL/min/kg) and reasonable oral bioavailability.

## Mechanism of Action & Signaling Pathway

VU6015929 acts by interrupting the "outside-in" signaling of collagen.



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Figure 2: Mechanism of Action. VU6015929 binds the kinase domain, preventing ATP binding and subsequent autophosphorylation cascades.

## Expert Tips & Troubleshooting

- **Kinetic Lag:** Researchers often fail to see inhibition because they assay too early (e.g., 30 mins). DDR activation by collagen is slow and sustained. Always assay at >2 hours, ideally 18-24 hours.
- **Plasticware Binding:** DDR1 inhibitors can be lipophilic. Use low-binding polypropylene plates for serial dilutions to prevent loss of compound before it reaches the cells.
- **Collagen Source:** Use acid-extracted collagen. Neutralizing the collagen immediately before addition to cells triggers fibrillogenesis, which is required for DDR1 activation. Soluble (monomeric) collagen activates DDR1 poorly.
- **Salt Correction:** If your calculation assumes free base MW but you use the HCl salt, your effective concentration will be ~10-15% lower than intended. Always verify the batch-specific MW.

## References

- Jeffries, D. E., et al. (2020). Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy. [2][3] ACS Medicinal Chemistry Letters. [1][2] [1][2]
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- Vanderbilt Center for Neuroscience Drug Discovery. General Probe & Protocol Database.

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## Sources

- [1. Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 \(DDR1/2\) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 \(DDR1/2\) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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